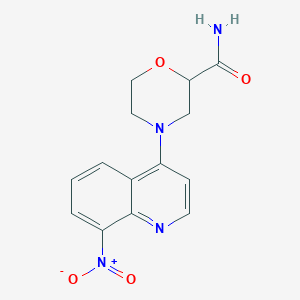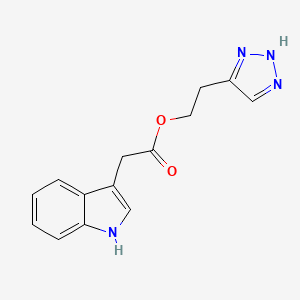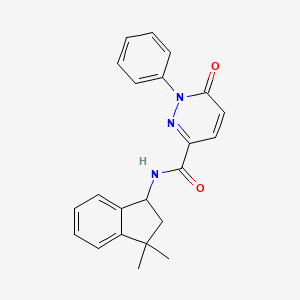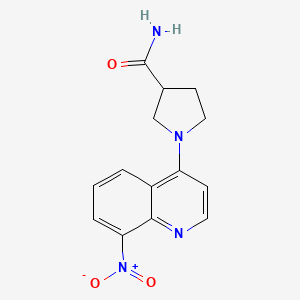
4-(8-Nitroquinolin-4-yl)morpholine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(8-Nitroquinolin-4-yl)morpholine-2-carboxamide is a complex organic compound that features a quinoline ring substituted with a nitro group and a morpholine ring attached to a carboxamide group. This compound is part of the quinoline derivatives family, which are known for their diverse biological activities and applications in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8-Nitroquinolin-4-yl)morpholine-2-carboxamide typically involves the nitration of quinoline derivatives followed by the introduction of the morpholine and carboxamide groups. The specific synthetic route may vary, but a common method includes:
Nitration: The quinoline ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 8-position.
Morpholine Introduction: The nitrated quinoline is then reacted with morpholine under basic conditions to form the morpholine-substituted quinoline.
Carboxamide Formation: Finally, the morpholine-substituted quinoline is treated with a carboxylating agent, such as phosgene or carbonyldiimidazole, to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
4-(8-Nitroquinolin-4-yl)morpholine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 4-(8-Aminoquinolin-4-yl)morpholine-2-carboxamide.
Substitution: Various substituted morpholine derivatives.
Hydrolysis: 4-(8-Nitroquinolin-4-yl)morpholine and carboxylic acid.
科学研究应用
4-(8-Nitroquinolin-4-yl)morpholine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of dyes, catalysts, and materials
作用机制
The mechanism of action of 4-(8-Nitroquinolin-4-yl)morpholine-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death .
相似化合物的比较
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
8-Nitroquinoline: Lacks the morpholine and carboxamide groups but shares the nitroquinoline core.
4-Morpholinylquinoline: Similar structure but without the nitro group.
Uniqueness
4-(8-Nitroquinolin-4-yl)morpholine-2-carboxamide is unique due to the combination of the nitro, morpholine, and carboxamide groups, which confer distinct chemical and biological properties. This combination enhances its potential as a therapeutic agent and its versatility in chemical synthesis .
属性
IUPAC Name |
4-(8-nitroquinolin-4-yl)morpholine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4/c15-14(19)12-8-17(6-7-22-12)10-4-5-16-13-9(10)2-1-3-11(13)18(20)21/h1-5,12H,6-8H2,(H2,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQYIXRPMRMPCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=C3C=CC=C(C3=NC=C2)[N+](=O)[O-])C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(2-cyanopropylsulfanyl)phenyl]-4-(1,1,1-trifluoropropan-2-yl)piperazine-1-carboxamide](/img/structure/B7427942.png)
![1-[2-(Dimethylamino)-1-phenylethyl]-3-[3-(2-fluorophenyl)cyclopentyl]urea](/img/structure/B7427946.png)

![N-[2-(2,6-dichlorophenyl)propyl]-3-fluoropropane-1-sulfonamide](/img/structure/B7427953.png)
![1-(2-Cyclopropyl-1,3-benzoxazol-6-yl)-3-[3-(2-methylbenzimidazol-1-yl)propyl]urea](/img/structure/B7427960.png)
![Methyl 2-[4-(morpholine-2-carbonylamino)naphthalen-1-yl]oxyacetate;2,2,2-trifluoroacetic acid](/img/structure/B7427977.png)
![3-[4-(8-Nitroquinolin-4-yl)piperazin-1-yl]phenol](/img/structure/B7427982.png)
![N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B7427986.png)
![1-[6-(2,3-dichlorophenoxy)pyridazine-3-carbonyl]-N,3-dimethylpyrrolidine-3-carboxamide](/img/structure/B7427990.png)
![N-[(5-chloro-1-methylbenzimidazol-2-yl)methyl]-5-cyclopentylsulfonyl-2-fluorobenzamide](/img/structure/B7427994.png)

![2-[Methyl-(8-nitroquinolin-4-yl)amino]acetamide](/img/structure/B7428020.png)

![3-(cyanomethylsulfanyl)-N-[4-(1H-1,2,4-triazol-5-yl)phenyl]benzamide](/img/structure/B7428029.png)
